2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide
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Overview
Description
2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chloro group, a cyclopentylmethyl group, and a hydroxyphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-hydroxyacetophenone: This can be achieved through the Friedel-Crafts acylation of phenol with acetic anhydride.
Formation of 4-hydroxyphenylacetamide: The 4-hydroxyacetophenone is then reacted with ammonia or an amine to form the corresponding acetamide.
Introduction of the cyclopentylmethyl group: This step involves the alkylation of the acetamide with cyclopentylmethyl chloride in the presence of a base such as sodium hydride.
Chlorination: Finally, the compound is chlorinated using thionyl chloride or another chlorinating agent to introduce the chloro group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Acylation: The hydroxy group can participate in acylation reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate the reduction process.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base to promote substitution reactions.
Acylation: Acyl chlorides or anhydrides can be used in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield 4-hydroxybenzaldehyde, while substitution of the chloro group with an amine could produce an amine derivative.
Scientific Research Applications
2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical assays and studies of enzyme inhibition.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for treating various diseases.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The chloro group and hydroxyphenyl group can form hydrogen bonds and other interactions with target molecules, influencing their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a hydroxy group.
2-Chloro-N-(cyclopentylmethyl)-N-(4-nitrophenyl)acetamide: Contains a nitro group instead of a hydroxy group.
2-Chloro-N-(cyclopentylmethyl)-N-(4-aminophenyl)acetamide: Features an amino group in place of the hydroxy group.
Uniqueness
2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide is unique due to the presence of the hydroxy group, which can participate in hydrogen bonding and other interactions that influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c15-9-14(18)16(10-11-3-1-2-4-11)12-5-7-13(17)8-6-12/h5-8,11,17H,1-4,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKXPTVTPYBCAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN(C2=CC=C(C=C2)O)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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